molecular formula C11H12Cl2N2 B12900557 Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- CAS No. 27050-35-7

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-

Cat. No.: B12900557
CAS No.: 27050-35-7
M. Wt: 243.13 g/mol
InChI Key: LUMCYRIZVCIYDU-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone substituted with a 1-methyl group and a 2,4-dichlorophenylimino moiety. The imino group (-NH-) introduces hydrogen-bonding capability, which may influence interactions with biological targets or catalytic sites.

Properties

CAS No.

27050-35-7

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3

InChI Key

LUMCYRIZVCIYDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of N-Methylpyrrolidine Intermediate

N-methylpyrrolidine is a crucial intermediate in the synthesis. Several methods exist for its preparation:

  • Catalytic Hydrogenation of N-methylpyrrolidone:
    This method uses high-pressure hydrogenation (180-285 °C, 150-280 atm) with catalysts such as Cr-Al or Cu-Cr. It achieves about 85% conversion and selectivity but requires expensive high-pressure equipment and hydrogen production facilities, limiting industrial scalability.

  • Nucleophilic Substitution Using 1,4-Dichlorobutane and Methylamine:
    A more industrially viable method involves reacting 1,4-dichlorobutane with methylamine in an ether solvent (e.g., diglyme or anisole) under potassium iodide catalysis at 100-120 °C and normal pressure. This method benefits from:

    • Use of ether solvents that form hydrogen bonds with methylamine, improving solubility and reaction rate.
    • Potassium iodide catalyzing halogen exchange to lower activation energy.
    • High yield (>88%) and purity (>99%) of N-methylpyrrolidine.
    • Simplified equipment and lower cost compared to high-pressure hydrogenation.
  • Methylation of Pyrrolidine with Formaldehyde in Formic Acid Medium:
    This method involves methylation at ambient conditions followed by acid-base workup and distillation to isolate N-methylpyrrolidine hydrochloride and then free base. Yields can reach 92%, but the process involves multiple steps and careful distillation.

Formation of the Pyrrolidine Ring

The pyrrolidine ring can be formed or functionalized starting from cyclic precursors such as pyrrolidinones or via cyclization reactions involving aminoalkyl intermediates. For example, 1-methyl-2-pyrrolidinone can be used as a starting material, which upon further functionalization yields the desired N-methylpyrrolidine derivative.

Imine Formation with 2,4-Dichlorophenyl Group

The final step involves condensation of the N-methylpyrrolidine intermediate with 2,4-dichlorophenyl-containing aldehydes or amines to form the imine linkage. This condensation typically occurs under mild conditions, often in anhydrous solvents, and may require removal of water to drive the equilibrium toward imine formation.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Yield/Purity Notes
N-Methylpyrrolidine synthesis 1,4-Dichlorobutane + methylamine + KI catalyst in ether solvent (diglyme/anisole), 100-120 °C, normal pressure, 3-8 h >88% yield, >99% purity Ether solvent forms H-bonds with methylamine, KI catalyzes halogen exchange, no high pressure needed
Alternative N-methylation Pyrrolidine + formaldehyde in formic acid, acid-base workup, distillation ~92% yield Multi-step, requires careful distillation and neutralization
Pyrrolidine ring formation Starting from 1-methyl-2-pyrrolidinone, hydrogenation or cyclization High yield (varies) Hydrogenation of intermediates under controlled conditions
Imine formation N-methylpyrrolidine + 2,4-dichlorophenyl aldehyde/amine, anhydrous solvent, mild heating High conversion Water removal often necessary to shift equilibrium

Research Findings and Optimization

  • The use of potassium iodide as a catalyst in the nucleophilic substitution step significantly improves reaction kinetics by facilitating halogen exchange, lowering activation energy, and allowing the reaction to proceed at atmospheric pressure rather than high pressure.

  • Ether solvents with high boiling points and hydrogen bonding capability (diglyme, anisole) enhance methylamine solubility, maintaining high reactant concentration and improving yield.

  • The reaction temperature range of 100-120 °C and reaction time of 3-8 hours are optimal for balancing reaction rate and product purity.

  • The imine formation step benefits from anhydrous conditions and sometimes the use of molecular sieves or azeotropic distillation to remove water and drive the condensation to completion.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Advantages Limitations
N-Methylpyrrolidine synthesis Catalytic hydrogenation N-methylpyrrolidone, H2, Cr-Al or Cu-Cr catalyst, 180-285 °C, 150-280 atm High conversion and selectivity High pressure, costly equipment
Nucleophilic substitution 1,4-Dichlorobutane, methylamine, KI, ether solvent, 100-120 °C, normal pressure High yield, low cost, scalable Requires careful solvent choice
Methylation in formic acid Pyrrolidine, formaldehyde, formic acid, acid-base workup Good yield Multi-step, complex distillation
Pyrrolidine ring formation Hydrogenation or cyclization 1-methyl-2-pyrrolidinone or cyclic precursors Economical starting materials Requires hydrogenation setup
Imine formation Condensation N-methylpyrrolidine + 2,4-dichlorophenyl aldehyde, anhydrous solvent Straightforward, high conversion Water removal needed for equilibrium

Chemical Reactions Analysis

Nucleophilic Additions at the Imino Group

The imino group (C=N) serves as an electrophilic site for nucleophilic attack. Mechanochemical thiolation reactions, as demonstrated in α-imino ketones , suggest analogous reactivity. For example:

Reaction with Thiols :
Under catalyst-free mechanochemical conditions, thiols (e.g., p-chlorophenyl thiol) undergo nucleophilic addition to the imino carbon, forming α-thiolated derivatives. This reaction proceeds via a hydrogen-bonded transition state (Scheme 7 in ).

Reagent Conditions Product Yield
p-ClC₆H₄SHBall milling, RT, 1 hrα-Thiolated pyrrolidine derivative84%

Reduction Reactions

The imino group can be reduced to a secondary amine. Sodium borohydride (NaBH₄) in ethanol selectively reduces the C=N bond without affecting the dichlorophenyl group :

Reduction Pathway :
C=NNaBH4/EtOHCH-NH\text{C=N} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{CH-NH}

This reaction is critical for generating bioactive amines, as seen in polyhydroxylated pyrrolidine syntheses .

Cyclization and Ring Functionalization

The pyrrolidine ring participates in intramolecular cyclizations. For instance, dirhodium-catalyzed C–H insertion reactions enable stereoselective functionalization :

Example Reaction :
PyrrolidineDirhodium catalystFunctionalized pyrrolidine (e.g., lactams)\text{Pyrrolidine} \xrightarrow{\text{Dirhodium catalyst}} \text{Functionalized pyrrolidine (e.g., lactams)}

Catalyst Substrate Product Diastereoselectivity
[Rh₂(OAc)₄]N-Sulfonyl triazolesN-Sulfonyl pyrrolidines>20:1

Substitution at the Dichlorophenyl Group

The 2,4-dichlorophenyl substituent undergoes electrophilic aromatic substitution (EAS). Halogen replacement reactions with nucleophiles (e.g., morpholine) proceed under acidic conditions:

Reaction Example :
ClH2SO4,ΔNu (e.g., -OCH3)\text{Cl} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Nu (e.g., -OCH}_3\text{)}

This reactivity is leveraged in synthesizing analogs for therapeutic applications.

Oxidation and Stability Studies

The imino group oxidizes to nitrile oxides under mild oxidative conditions (e.g., MnO₂). Additionally, the compound exhibits stability in polar aprotic solvents (DMF, DMSO) but hydrolyzes in acidic media:

Condition Observation
0.1 M HCl, RT, 24 hrHydrolysis to ketone + amine
DMF, 25°C, 30 daysNo degradation

Mechanistic Insights

Key steps in the reactivity include:

  • Hydrogen bonding activation : Stabilizes transition states in nucleophilic additions .

  • Syn-hydropalladation : Observed in Pd-catalyzed alkene functionalization .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Outcome Reference
Thiolationp-ClC₆H₄SH, ball millingα-Thiolated derivatives
ReductionNaBH₄, EtOHSecondary amine formation
CyclizationDirhodium catalyst, RTN-Sulfonyl pyrrolidines
Electrophilic substitutionH₂SO₄, morpholineDichlorophenyl group modification

Scientific Research Applications

Agrochemical Applications

Pyrrolidine derivatives, including 2-((2,4-dichlorophenyl)imino)-1-methyl-, have been investigated for their potential as herbicides. Recent patent applications highlight formulations that utilize this compound in pre-emergence herbicides. The active ingredient is designed to act on weeds before they emerge from the soil, thus preventing their growth effectively.

Herbicidal Formulations

  • Mechanism of Action : The compound functions by being absorbed through the roots and seeds of germinating plants rather than through leaf uptake. This characteristic enhances its effectiveness in controlling weed populations in agricultural settings .
  • Formulation Characteristics : The formulations often include dispersants and other additives to optimize performance under varying environmental conditions (both wet and dry). This adaptability is crucial for farmers who face unpredictable weather patterns .
Formulation Component Purpose
Active IngredientHerbicidal action
DispersantsImprove distribution and efficacy
AdditivesEnhance stability and effectiveness

Anti-inflammatory Activity

Research has indicated that pyrrolidine-based compounds can exhibit significant anti-inflammatory properties. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

  • Case Study Insights : In a study involving the synthesis of new carboxamide derivatives, compounds were tested for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results indicated a substantial suppression of inflammation, suggesting potential therapeutic applications for similar pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features :

  • Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-: Pyrrolidine ring, 1-methyl group, 2,4-dichlorophenylimino substituent.
  • Analog 1 : 1-Methyl-4-(2,4-dichlorophenyl)pyrrolo[spiro[2.3”]oxindole]spiro[3.3’]-1’-methylpiperidin-4’-one (Compound 5 in ): Spirocyclic structure with dual pyrrolidine and piperidine rings.
  • Analog 2 : 2-[[(2,6-Dichlorophenyl)methoxy]methyl]pyrrolidine hydrochloride (): 2,6-dichlorophenyl substitution with a methoxy-methyl group.
  • Analog 3: N-(4-Chlorophenyl)pyrrolidine-1-carboxamide (): Carboxamide substituent instead of imino group.

Structural Implications :

  • Substituent Position : The 2,4-dichloro configuration in the target compound contrasts with 2,6-dichloro in Analog 2, affecting steric hindrance and electronic properties .
  • Functional Groups: The imino group (-NH-) may enhance hydrogen bonding compared to the carboxamide (-CONH-) in Analog 3 or the methoxy group in Analog 2, influencing solubility and target binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility Insights
Target Compound ~300–350 (estimated) N/A 2,4-Dichlorophenylimino Moderate lipophilicity
Analog 1 (Compound 5) N/A N/A Spirocyclic, dichlorophenyl High rigidity
Analog 2 ~350–400 N/A 2,6-Dichlorophenyl, methoxy Enhanced solubility in polar solvents
N-(4-Chlorophenyl)pyrrolidine 224.69 268–287 () Carboxamide Hydrogen-bonding capacity

Notes:

  • The target compound’s imino group may reduce solubility in aqueous media compared to carboxamide-containing analogs .
  • 2,4-Dichloro substitution likely increases lipophilicity compared to mono-chloro derivatives, as seen in ’s 2-(2-chlorophenyl)pyrrolidine .

Biological Activity

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dichlorophenyl imine group. The presence of halogen atoms (chlorine) in the aromatic ring significantly influences its biological properties by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Pyrrolidine derivatives have shown promising antimicrobial properties. For instance, certain pyrrolidine compounds exhibit activity against various bacteria and fungi. In particular:

  • Antibacterial Activity : Studies have indicated that derivatives similar to Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- demonstrate moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, one study reported inhibition zones of 17 mm for E. coli and 15 mm for S. aureus when tested at a concentration of 2 mg/mL .
  • Antifungal Activity : Some derivatives also exhibit antifungal effects, although specific data on this compound's antifungal activity is less documented.

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells:

  • Mechanism of Action : Pyrrolidine compounds may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Case Study : A related study found that specific pyrrolidine derivatives induced apoptosis in breast cancer cells (MCF-7) with significant efficacy . The study reported an increase in early and late apoptosis rates compared to control groups.

Enzyme Inhibition

Pyrrolidine derivatives are also notable for their ability to inhibit various enzymes:

  • Protein Kinases : Certain pyrrolidine-based compounds have been shown to selectively inhibit protein kinases involved in signal transduction pathways crucial for cancer progression. For instance, a derivative demonstrated nanomolar activity against CK1γ and CK1ε kinases .
  • Acetylcholinesterase Inhibition : Some studies have highlighted the potential of pyrrolidine derivatives as acetylcholinesterase inhibitors, which may be beneficial for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrrolidine derivatives:

CompoundActivityIC50 (µM)Comments
Compound AAntibacterial0.045 ± 0.010Comparable to donepezil
Compound BAnticancer0.012 ± 0.006Significant apoptosis induction
Compound CEnzyme Inhibition0.024 ± 0.001Selective for CK1 isoforms

The SAR studies indicate that modifications on the pyrrolidine ring or the introduction of various substituents can significantly alter the biological activity, enhancing potency or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. How can I design an experiment to evaluate the antimicrobial activity of pyrrolidine derivatives like 2-((2,4-dichlorophenyl)imino)-1-methyl-pyrrolidine?

  • Methodology :

  • Use in vitro assays such as broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. Include reference compounds (e.g., 2-methyl-3-(pyridin-2-yl)) for comparative analysis .
  • Optimize solvent systems (e.g., methanol/acetonitrile mixtures) to account for nucleophilicity variations that may influence reactivity and bioactivity .

Q. What synthetic routes are recommended for introducing substituents to the pyrrolidine ring to enhance biological activity?

  • Methodology :

  • Employ reductive cyclization of β-aroyl propionitriles or microwave-assisted annulation reactions with steroidal azadienes to introduce aryl/heteroaryl groups .
  • Characterize intermediates via X-ray crystallography to confirm stereochemistry, as demonstrated in studies on 1-tosyl-2-ethyl pyrrolidine .

Q. How do I assess the role of the pyrrolidine scaffold in structure-activity relationships (SAR) for drug discovery?

  • Methodology :

  • Compare analogues with varying substituents (e.g., chlorophenyl, naphthyl) using in vivo models (e.g., epinephrine-induced hypertension in dogs) to evaluate efficacy and toxicity .
  • Use computational docking to predict interactions with biological targets (e.g., P450 enzymes) and validate with multiscale simulations .

Advanced Research Questions

Q. How can conflicting data between experimental and computational models for pyrrolidine condensation reactions be resolved?

  • Methodology :

  • Perform kinetic isotope effect (KIE) studies or transition-state analysis using density functional theory (DFT) to reconcile discrepancies in mechanisms (e.g., pyrrole vs. pyridine formation pathways) .
  • Validate simulations with solvent-dependent nucleophilicity parameters derived from combined DFT/molecular dynamics (MD) studies .

Q. What strategies optimize diastereoselectivity in the synthesis of chiral pyrrolidine-containing steroids?

  • Methodology :

  • Apply microwave-induced annulation with steroidal 1-azadienes and cyclic ketones, leveraging pyrrolidine’s role as a catalyst to achieve >90% diastereomeric excess .
  • Monitor reaction progress via in situ NMR to identify intermediates and adjust temperature/residence time dynamically .

Q. How do solvent mixtures influence the catalytic efficiency of pyrrolidine derivatives in hydrogenation/dehydrogenation reactions?

  • Methodology :

  • Use a central composite face-centered (CCF) design to model interactions between solvent polarity, temperature, and catalyst loading (e.g., PtO₂ in H₂ atmospheres) .
  • Characterize solvent effects via linear free-energy relationships (LFERs) and compare with theoretical nucleophilicity parameters .

Q. What experimental designs are most effective for improving yields in ortho-substituted pyrrolidine syntheses?

  • Methodology :

  • Implement Design of Experiments (DoE) with MODDE software to optimize factors like pyrrolidine equivalents, residence time, and temperature, ensuring robust parameter space exploration .
  • Validate models using response surface methodology (RSM) and confirm scalability via flow chemistry setups .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address inconsistencies in reported MIC values for pyrrolidine derivatives against bacterial strains?

  • Methodology :

  • Standardize assay conditions (e.g., inoculum size, growth media) and cross-reference with clinical isolates to account for strain-specific resistance .
  • Perform meta-analyses of SAR data to identify substituents (e.g., 2,4-dichlorophenyl) that consistently enhance activity across studies .

Q. What mechanistic insights explain the divergent reactivity of pyrrolidine in annulation vs. cycloaddition reactions?

  • Methodology :

  • Conduct isotopic labeling (e.g., ¹⁵N-pyrrolidine) to track nitrogen incorporation in hetero-Diels–Alder vs. annulation pathways .
  • Use ab initio calculations to compare transition-state energies for competing reaction pathways .

Methodological Recommendations

  • For reproducibility : Document solvent purity, catalyst lot numbers, and reaction vessel geometry (e.g., Schlenk tubes for air-sensitive steps) .
  • For advanced characterization : Combine X-ray diffraction with dynamic nuclear polarization (DNP) NMR to resolve stereochemical ambiguities in solid-state intermediates .

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